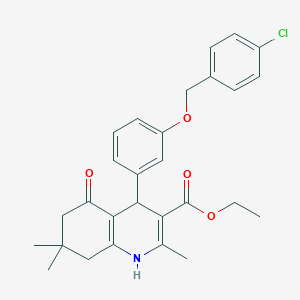

Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch multicomponent reaction, a method widely employed for constructing nitrogen-containing heterocycles . This compound features a hexahydroquinoline core substituted with a 3-((4-chlorobenzyl)oxy)phenyl group at the 4-position, an ethyl ester at the 3-position, and methyl groups at the 2,7,7-positions.

Properties

CAS No. |

853316-55-9 |

|---|---|

Molecular Formula |

C28H30ClNO4 |

Molecular Weight |

480.0 g/mol |

IUPAC Name |

ethyl 4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C28H30ClNO4/c1-5-33-27(32)24-17(2)30-22-14-28(3,4)15-23(31)26(22)25(24)19-7-6-8-21(13-19)34-16-18-9-11-20(29)12-10-18/h6-13,25,30H,5,14-16H2,1-4H3 |

InChI Key |

UGVXLHJHDIXRMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions can vary widely, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) improve thermal stability and antimicrobial activity, while electron-donating groups (e.g., methoxy) enhance solubility in polar solvents .

- Ester Group : Ethyl esters generally exhibit higher bioavailability than methyl esters due to slower hydrolysis rates .

Key Findings:

- Green Catalysts : Natural acids and magnetic composites (e.g., graphene oxide-fucoidan) achieve high yields (>90%) with reduced environmental impact .

- Reaction Efficiency : Copper-based catalysts (e.g., DABCO$2$CuCl$4$) shorten reaction times due to enhanced Lewis acidity .

Q & A

Q. What are the established synthetic routes for this hexahydroquinoline derivative, and what are their mechanistic considerations?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate in the presence of ammonium acetate or a similar catalyst to form a Hantzsch intermediate .

- Step 2 : Cyclization under acid catalysis (e.g., acetic acid) to assemble the hexahydroquinoline core .

- Step 3 : Functionalization of the 3-hydroxyphenyl group with 4-chlorobenzyl chloride via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) .

Mechanistic studies emphasize the role of acid catalysts in stabilizing transition states during cyclization .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : ¹H and ¹³C NMR are used to confirm substituent positions, with characteristic shifts for the ester carbonyl (~165 ppm) and aromatic protons .

- X-ray crystallography : Resolves spatial arrangements of the bicyclic core and substituents. For example, the dihedral angle between the 4-chlorobenzyloxy group and the quinoline ring impacts intermolecular interactions .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine MIC values .

- Enzyme modulation : Fluorometric assays targeting enzymes like acetylcholinesterase or cyclooxygenase-2 (COX-2), with IC₅₀ calculations .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Catalyst selection : Heterogeneous catalysts (e.g., silica-supported acids) improve recyclability and reduce side reactions compared to homogeneous catalysts .

- Solvent-free conditions : Enhance atom economy and reduce purification steps, as demonstrated in Hantzsch reactions under microwave irradiation .

- Temperature control : Maintaining 80–100°C during cyclization prevents decomposition of thermally labile intermediates .

Q. What computational and experimental strategies elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding affinities to targets like COX-2 or bacterial DNA gyrase using software (e.g., AutoDock Vina) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Metabolomic profiling : LC-MS/MS tracks metabolic perturbations in bacterial cells post-treatment to identify pathways affected .

Q. How can contradictory bioactivity data across studies be resolved?

- Structural analogs : Compare activity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate electronic/steric effects .

- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce inter-lab variability .

- Dose-response modeling : Employ Hill slope analysis to distinguish partial agonism from nonspecific effects .

Q. What formulation strategies address solubility limitations in pharmacological studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining biocompatibility .

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles improves bioavailability and controlled release .

- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .

Q. How do substituents influence structure-activity relationships (SAR)?

- Electron-withdrawing groups : The 4-chlorobenzyloxy moiety enhances antimicrobial potency by increasing membrane permeability .

- Steric effects : Bulky 2,7,7-trimethyl groups restrict conformational flexibility, potentially reducing off-target interactions .

- Hydrogen bonding : The 3-hydroxyphenyl group may mediate interactions with enzymatic active sites, as shown in docking studies .

Q. What analytical methods validate purity and stability in long-term storage?

- HPLC-DAD : Monitors degradation products using a C18 column and gradient elution (acetonitrile/water) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months, with periodic LC-MS analysis to track hydrolysis of the ester group .

- Karl Fischer titration : Quantifies residual moisture in lyophilized samples to prevent hydrolysis .

Q. How can reaction intermediates be stabilized during scale-up?

- In situ FTIR monitoring : Tracks intermediate formation in real-time to optimize reaction quenching .

- Low-temperature workup : Quench reactions at 0–5°C to prevent decomposition of acid-sensitive intermediates .

- Continuous flow chemistry : Reduces exposure to harsh conditions and improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.